molecular formula C23H26N2O2 B5497436 N,N'-1,2-propanediylbis[3-(4-methylphenyl)acrylamide]

N,N'-1,2-propanediylbis[3-(4-methylphenyl)acrylamide]

Cat. No. B5497436
M. Wt: 362.5 g/mol
InChI Key: JANANNZPXHWXLM-QUMQEAAQSA-N
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Description

N,N'-1,2-propanediylbis[3-(4-methylphenyl)acrylamide] is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. It is a symmetrical bisacrylamide that has been synthesized by several methods.

Mechanism of Action

The mechanism of action of N,N'-1,2-propanediylbis[3-(4-methylphenyl)acrylamide] is not well understood. However, it is believed that the compound interacts with biological macromolecules such as proteins and nucleic acids, leading to changes in their structure and function.
Biochemical and physiological effects:
N,N'-1,2-propanediylbis[3-(4-methylphenyl)acrylamide] has been shown to exhibit antibacterial and antifungal activities. It has also been shown to inhibit the growth of cancer cells. However, further studies are needed to determine the exact biochemical and physiological effects of the compound.

Advantages and Limitations for Lab Experiments

N,N'-1,2-propanediylbis[3-(4-methylphenyl)acrylamide] has several advantages for lab experiments. It is easy to synthesize and has a high degree of purity. It is also stable under a wide range of conditions. However, the compound has some limitations, such as its low solubility in water, which can limit its use in aqueous environments.

Future Directions

There are several future directions for the study of N,N'-1,2-propanediylbis[3-(4-methylphenyl)acrylamide]. One potential direction is the development of new applications for the compound in the fields of drug delivery and tissue engineering. Another potential direction is the study of the compound's interactions with biological macromolecules, which could provide insights into its mechanism of action. Additionally, further studies are needed to determine the compound's toxicity and potential side effects.
In conclusion, N,N'-1,2-propanediylbis[3-(4-methylphenyl)acrylamide] is a compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound.

Synthesis Methods

The synthesis of N,N'-1,2-propanediylbis[3-(4-methylphenyl)acrylamide] can be achieved by the reaction of 3-(4-methylphenyl)acryloyl chloride with N,N'-1,2-propanediylbis(amine) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is subsequently deprotonated by the base to form the final product.

Scientific Research Applications

N,N'-1,2-propanediylbis[3-(4-methylphenyl)acrylamide] has been extensively studied for its potential applications in various fields. It has been used as a crosslinking agent for the preparation of hydrogels, which have been used in drug delivery and tissue engineering. It has also been used as a modifier for the preparation of polymeric membranes for water treatment. In addition, it has been used as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

(E)-3-(4-methylphenyl)-N-[2-[[(E)-3-(4-methylphenyl)prop-2-enoyl]amino]propyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c1-17-4-8-20(9-5-17)12-14-22(26)24-16-19(3)25-23(27)15-13-21-10-6-18(2)7-11-21/h4-15,19H,16H2,1-3H3,(H,24,26)(H,25,27)/b14-12+,15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANANNZPXHWXLM-QUMQEAAQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)NCC(C)NC(=O)C=CC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)NCC(C)NC(=O)/C=C/C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sdccgsbi-0090290.P001

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